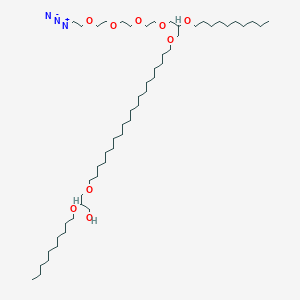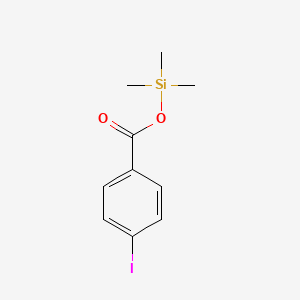![molecular formula C15H14N10 B12531341 Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- CAS No. 676319-04-3](/img/structure/B12531341.png)
Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is a complex organic compound that features a pyridine ring and two tetrazole rings connected by a propanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- typically involves the following steps:
Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.
Linking the Tetrazole Rings to the Propanediyl Bridge: The propanediyl bridge is introduced by reacting the tetrazole rings with a suitable dihalide, such as 1,3-dibromopropane, under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is then introduced through a condensation reaction with the appropriate pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as high-energy density materials and polymers.
Mécanisme D'action
The mechanism of action of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- involves its interaction with molecular targets through coordination with metal ions. The tetrazole rings can form stable complexes with transition metals, which can then interact with biological molecules or catalyze chemical reactions. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2,2’-[1,3-propanediylbis(phenylphosphinidene)]bis-: Similar structure but with phenylphosphinidene groups instead of tetrazole rings.
Poly(3-nitropyridine-2,5-diyl): A polymeric compound with nitro groups attached to the pyridine ring.
Poly(3,3’-dinitro-2,2’-bipyridine-5,5’-diyl): A bipyridine derivative with nitro groups.
Uniqueness
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is unique due to the presence of both pyridine and tetrazole rings, which confer distinct chemical and physical properties. The tetrazole rings enhance the compound’s ability to form stable metal complexes, while the pyridine ring provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
676319-04-3 |
|---|---|
Formule moléculaire |
C15H14N10 |
Poids moléculaire |
334.34 g/mol |
Nom IUPAC |
2-[2-[3-(5-pyridin-2-yltetrazol-2-yl)propyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C15H14N10/c1-3-8-16-12(6-1)14-18-22-24(20-14)10-5-11-25-21-15(19-23-25)13-7-2-4-9-17-13/h1-4,6-9H,5,10-11H2 |
Clé InChI |
GJNVDCNDTKTLKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN(N=N2)CCCN3N=C(N=N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


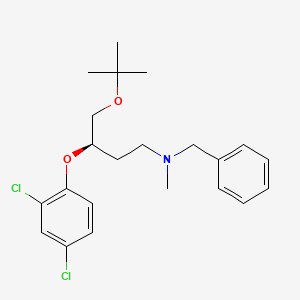
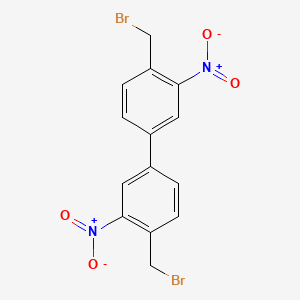
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
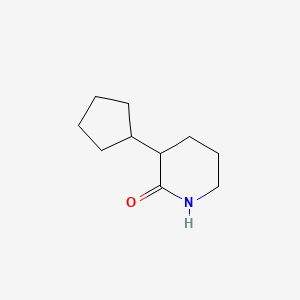
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
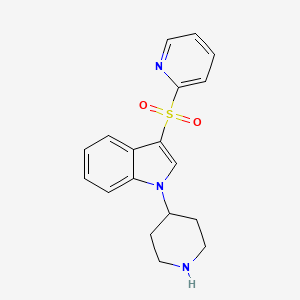
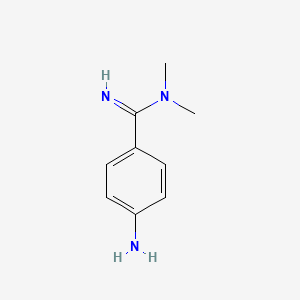
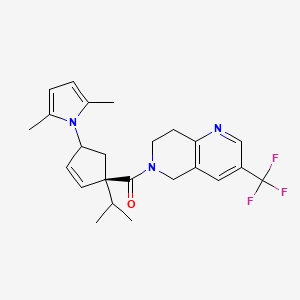
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
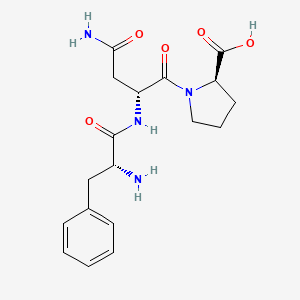
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
